molecular formula C9H13F2N3O B13077162 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13077162
M. Wt: 217.22 g/mol
InChI Key: GLLLRSAYMJSXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes an aminobutan-2-yl group and a difluoromethyl group attached to a dihydropyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrimidin-4-one ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

    Attachment of the Aminobutan-2-yl Group: This step involves the alkylation of the dihydropyrimidin-4-one core with an appropriate aminobutan-2-yl precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminobutan-2-yl)-5-fluoroaniline: A similar compound with a fluorine atom instead of the difluoromethyl group.

    3-(2-Aminobutan-2-yl)oxan-3-ol: A compound with a similar aminobutan-2-yl group but a different core structure.

Uniqueness

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both the difluoromethyl group and the dihydropyrimidin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13F2N3O

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4-(difluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13F2N3O/c1-3-9(2,12)8-13-5(7(10)11)4-6(15)14-8/h4,7H,3,12H2,1-2H3,(H,13,14,15)

InChI Key

GLLLRSAYMJSXOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(F)F)N

Origin of Product

United States

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